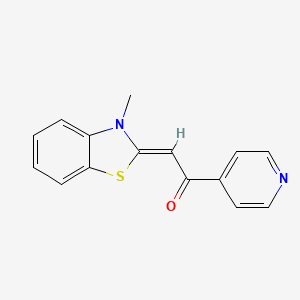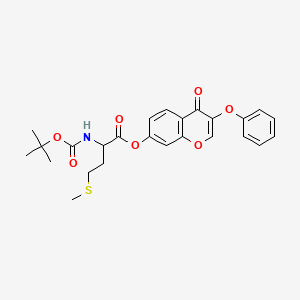![molecular formula C16H29N5O B3823758 N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B3823758.png)
N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine
Vue d'ensemble
Description
N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is also known as TAK-659 and has been studied for its biochemical and physiological effects, mechanism of action, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine involves the inhibition of various enzymes and signaling pathways, including Bruton's tyrosine kinase (BTK), which plays a critical role in the development and progression of several diseases. The compound also inhibits other enzymes such as interleukin-2-inducible T-cell kinase (ITK) and Janus kinase 3 (JAK3), which are involved in the immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine are diverse and depend on the specific enzyme or signaling pathway being inhibited. The compound has been shown to reduce inflammation, suppress the immune response, and inhibit the growth of cancer cells. However, the exact mechanisms by which these effects are achieved are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these targets without affecting other pathways. However, the compound's potency and selectivity can also be a limitation, as it may not be effective against all targets and may require higher concentrations for certain experiments.
Orientations Futures
There are several potential future directions for research on N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine. One area of interest is the development of new drugs based on the compound's ability to inhibit enzymes and signaling pathways. Another area of research is the study of the compound's effects on different types of cancer cells and autoimmune disorders. Additionally, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties could also be potential future directions.
Applications De Recherche Scientifique
N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine has been extensively studied for its potential applications in scientific research. One of the major areas of research is the compound's ability to inhibit various enzymes and signaling pathways, which makes it a potential candidate for the development of new drugs for the treatment of diseases such as cancer, autoimmune disorders, and inflammation.
Propriétés
IUPAC Name |
N,N,5-trimethyl-2-[4-(2-propoxyethyl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N5O/c1-5-11-22-12-10-20-6-8-21(9-7-20)16-17-13-14(2)15(18-16)19(3)4/h13H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMGXCZSFHAPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1CCN(CC1)C2=NC=C(C(=N2)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)propanamide](/img/structure/B3823687.png)



![1-{4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}isoquinoline](/img/structure/B3823721.png)


![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-furamide](/img/structure/B3823744.png)
![4-(methoxymethyl)-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B3823747.png)
![2,4-dichloro-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B3823750.png)
![methyl N-[(4-methylphenyl)sulfonyl]phenylalanyltryptophanate](/img/structure/B3823761.png)
![N-(2,2,2-trichloro-1-{[(8-quinolinylamino)carbonothioyl]amino}ethyl)-2-furamide](/img/structure/B3823769.png)
